molecular formula C18H20ClNO3 B10843007 3-Chlorophenyl 4-butoxybenzylcarbamate

3-Chlorophenyl 4-butoxybenzylcarbamate

Cat. No.: B10843007
M. Wt: 333.8 g/mol
InChI Key: RFAALCRYXIMHGO-UHFFFAOYSA-N
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Description

3-Chlorophenyl 4-butoxybenzylcarbamate is a carbamate ester characterized by a 3-chlorophenyl group attached to a carbamate moiety and a 4-butoxybenzyl substituent. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as enzyme inhibitors or prodrugs. This compound has been identified in pharmacological research targeting fatty-acid amide hydrolase (FAAH), an enzyme critical in endocannabinoid metabolism . The 3-chloro substitution on the phenyl ring enhances electronic and steric interactions with biological targets, while the 4-butoxy group contributes to lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(3-chlorophenyl) N-[(4-butoxyphenyl)methyl]carbamate

InChI

InChI=1S/C18H20ClNO3/c1-2-3-11-22-16-9-7-14(8-10-16)13-20-18(21)23-17-6-4-5-15(19)12-17/h4-10,12H,2-3,11,13H2,1H3,(H,20,21)

InChI Key

RFAALCRYXIMHGO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of 3-chlorophenyl 4-butoxybenzylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chlorophenyl 4-butoxybenzylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its inhibitory effects on FAAH, which plays a role in the endocannabinoid system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 3-chlorophenyl 4-butoxybenzylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This can result in various physiological effects, including pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Unique Properties/Biological Activity References
3-Chlorophenyl 4-butoxybenzylcarbamate 3-chloro substituent on phenyl, 4-butoxybenzyl carbamate FAAH inhibition; enhanced lipophilicity due to butoxy chain
3-(Trifluoromethyl)phenyl 4-butoxybenzylcarbamate Trifluoromethyl group on phenyl Higher metabolic stability; stronger electron-withdrawing effect enhances target binding
4-Chlorophenyl 4-methoxybenzylcarbamate Para-chloro substituent, methoxy group Reduced lipophilicity; altered steric interactions limit enzyme affinity
3-Bromophenyl 4-ethoxybenzylcarbamate Bromine substituent, ethoxy group Increased molecular weight; slower metabolic clearance
3-Cyanophenyl 4-propoxybenzylcarbamate Cyano group on phenyl, propoxy chain Enhanced dipole interactions; potential for improved selectivity

Key Research Findings

Electronic Effects of Substituents
  • The 3-chloro substituent provides moderate electron-withdrawing effects, balancing reactivity and stability.
  • Bromine substitution increases molecular weight and polarizability, which may enhance binding kinetics but slow systemic clearance .
Alkoxy Chain Modifications
  • The 4-butoxy group in the parent compound optimizes lipophilicity for blood-brain barrier penetration. Shorter chains (e.g., methoxy) reduce lipophilicity, while longer chains (e.g., hexyloxy) may introduce toxicity risks .
  • Ethoxy and propoxy analogs demonstrate intermediate pharmacokinetic profiles, with propoxy offering a balance between solubility and membrane permeability .
Positional Isomerism
  • Para-chloro substitution (e.g., 4-chlorophenyl) leads to distinct steric hindrance compared to the meta position, altering enzyme active-site interactions and reducing inhibitory potency .
Functional Group Replacements
  • Replacing the carbamate with a benzamide group (as in 3-[(3-chlorophenyl)(methyl)sulfamoyl]benzamide) shifts activity from enzymatic inhibition to antiproliferative effects, highlighting the carbamate’s critical role in FAAH targeting .

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